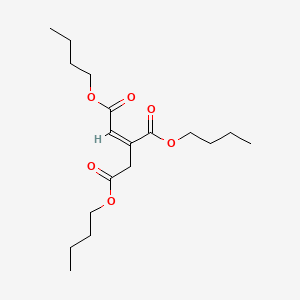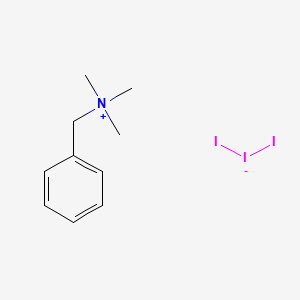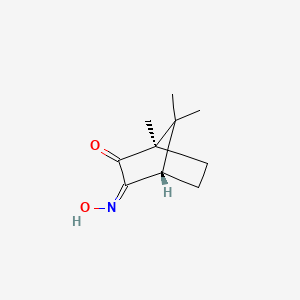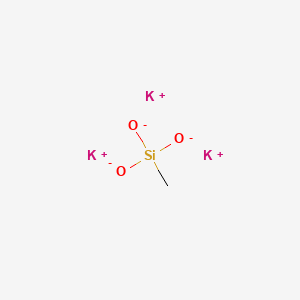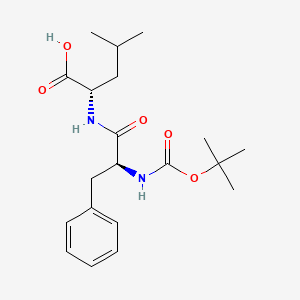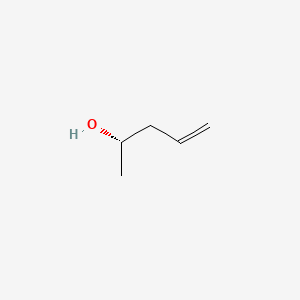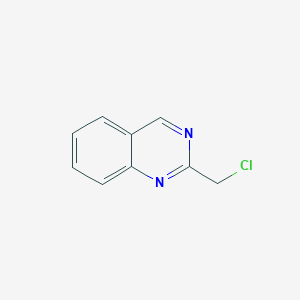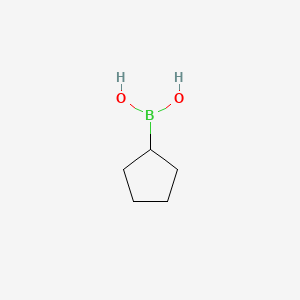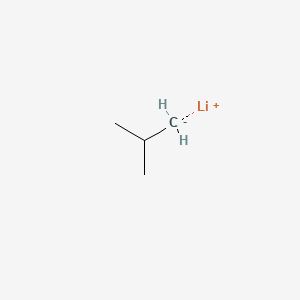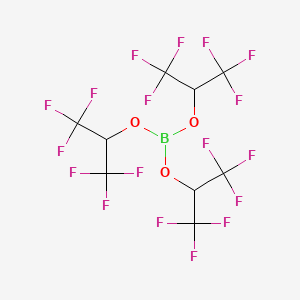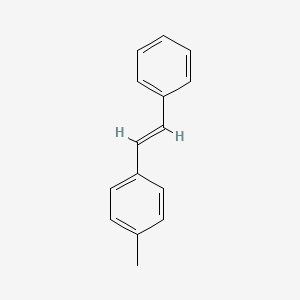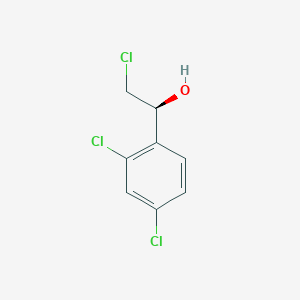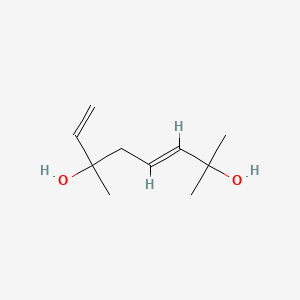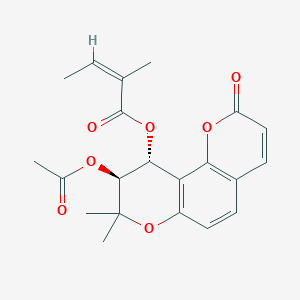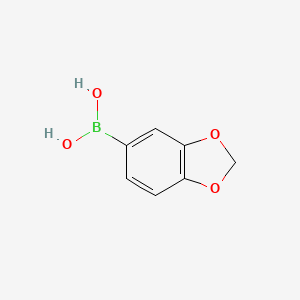
3,4-Methylenedioxyphenylboronic acid
Übersicht
Beschreibung
3,4-Methylenedioxyphenylboronic acid (MDPB) is a chemical compound that is used in a variety of scientific research applications. It is a member of the family of boronic acids, which are compounds that contain a boron atom bonded to two oxygen atoms and a hydroxy group. MDPB is used as a reagent in a number of organic synthesis reactions, and has been studied for its potential applications in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MDPB.
Wissenschaftliche Forschungsanwendungen
Metabolic Fate Studies
- Research has explored the metabolic fate of related compounds to 3,4-Methylenedioxyphenylboronic acid, such as gallic acid, which undergoes 0-methylation and dehydroxylation in the animal body. This provides insights into how similar compounds might be metabolized and their potential applications in food and therapeutic treatments (Booth et al., 1959).
Bioorthogonal Chemistry
- A study demonstrated the use of 2-formylphenylboronic acid (a compound related to 3,4-Methylenedioxyphenylboronic acid) in forming a stable boron-nitrogen heterocycle, which has applications in bioorthogonal coupling reactions, particularly useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).
Organic Synthesis
- Research on the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, which include compounds structurally similar to 3,4-Methylenedioxyphenylboronic acid, has been conducted. This process is significant for the synthesis of biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).
Nanotechnology
- The development of Ag/zeolite nanocomposites using phenylboronic acid derivatives (closely related to 3,4-Methylenedioxyphenylboronic acid) has been reported. These nanocomposites are used as catalysts for hydroxylation of phenylboronic acid to phenol and reduction of various dyes, showcasing their potential in environmental applications (Hatamifard et al., 2016).
Glucose Sensing
- A study on 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (a derivative of 3,4-Methylenedioxyphenylboronic acid) has been conducted for enzyme-free glucose sensing. This showcases the potential of these compounds in developing new glucose sensorsfor medical and diagnostic purposes (Bao et al., 2021).
Catalysis
- Research indicates that primary alkylboronic acids, which are structurally related to 3,4-Methylenedioxyphenylboronic acid, act as highly effective catalysts in the dehydrative amide condensation of α-hydroxycarboxylic acids. This discovery is significant for large-scale chemical synthesis and pharmaceutical manufacturing (Yamashita, Sakakura, & Ishihara, 2013).
Supramolecular Chemistry
- Phenylboronic acids, closely related to 3,4-Methylenedioxyphenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. This research is pivotal in developing new materials and understanding molecular interactions (Pedireddi & Seethalekshmi, 2004).
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPUBKZZPSUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370261 | |
| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxyphenylboronic acid | |
CAS RN |
94839-07-3 | |
| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

